3-(2-Chlorophenyl)-2-phenylacrylic acid
Description
3-(2-Chlorophenyl)-2-phenylacrylic acid (CAS: 728-50-7; MFCD03705390) is a substituted cinnamic acid derivative featuring two aromatic rings: a 2-chlorophenyl group at position 3 and a phenyl group at position 2 of the acrylic acid backbone (Figure 1). This compound is synthesized via condensation reactions involving substituted benzaldehydes and malonic acid derivatives, often catalyzed by bases like piperidine . Its structural motif—combining electron-withdrawing (chlorine) and bulky aromatic groups—imparts unique physicochemical and biological properties, making it relevant in pharmaceutical and materials science research.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-phenylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-14-9-5-4-8-12(14)10-13(15(17)18)11-6-2-1-3-7-11/h1-10H,(H,17,18)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUILMSWZHTDSO-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-phenylacrylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3-(2-Chlorophenyl)-2-phenylacrylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-2-phenylacrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Chlorophenyl)-2-phenylacrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2-phenylacrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Key Findings :
- Chlorine vs.
- Lipophilicity : The methyl-substituted analog (2-Methyl-3-(3-methylphenyl)acrylic acid) exhibits moderate lipophilicity (log k = 2.14), suggesting that alkyl groups enhance membrane permeability relative to halogens .
Crystallographic and Supramolecular Features
Crystal packing patterns are influenced by substituent bulk and hydrogen-bonding capacity (Table 2):
Key Findings :
- Noncentrosymmetric Crystals: The nitro derivative forms noncentrosymmetric crystals due to asymmetric charge distribution, which is advantageous for nonlinear optical materials .
- Methyl Substituents : The methyl analog forms centrosymmetric dimers via O–H···O bonds, with additional stabilization from C–H···O and π–π interactions (3.006–3.895 Å) .
Biological Activity
3-(2-Chlorophenyl)-2-phenylacrylic acid, with the CAS number 728-50-7, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its anticancer properties, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a phenylacrylic acid structure with a chlorine substituent on one of the phenyl rings. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Anticancer Activity
Research has indicated that derivatives of phenylacrylic acids, including 3-(2-Chlorophenyl)-2-phenylacrylic acid, exhibit promising anticancer properties. A study demonstrated that similar β-phenylacrylic acid derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), leading to pro-apoptotic effects in cancer cells. Specifically, these compounds were shown to activate the Src/JNK signaling pathway, enhancing apoptosis in wild-type KRAS colon cancer models .
Table 1: Anticancer Activity Overview
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3-(2-Chlorophenyl)-2-phenylacrylic acid | HCT-116 | TBD | EGFR inhibition, Src/JNK activation |
| MHY791 | HT29 | TBD | Induction of apoptosis via ROS generation |
| MHY1036 | NCM460 | TBD | Selective cytotoxicity to cancer cells |
The mechanism by which 3-(2-Chlorophenyl)-2-phenylacrylic acid exerts its biological effects is linked to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in tumor progression and survival. The activation of apoptotic pathways through reactive oxygen species (ROS) generation has been observed as a critical component of its anticancer activity .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that related compounds can significantly reduce cell viability in cancer cell lines while sparing normal cells. For instance, studies on derivatives demonstrated that they could induce G2/M phase arrest and increase apoptotic cell populations in treated groups .
- Animal Models : Animal studies have further corroborated the anticancer potential of phenylacrylic acid derivatives. Tumor size and weight measurements indicated a reduction in tumor growth following treatment with these compounds .
Comparison with Similar Compounds
3-(2-Chlorophenyl)-2-phenylacrylic acid shares structural similarities with other phenolic compounds known for their biological activities. For example, compounds like cinnamic acid have documented antifungal and antibacterial properties. This comparison highlights the potential for developing new therapeutic agents based on modifications to the phenylacrylic acid structure.
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity | Antifungal Activity | Other Notable Effects |
|---|---|---|---|
| 3-(2-Chlorophenyl)-2-phenylacrylic acid | Yes | TBD | Potential anti-inflammatory |
| Cinnamic Acid | Moderate | Yes | Antioxidant |
| Other β-Phenylacrylic Derivatives | High | TBD | Various enzyme inhibitors |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
